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molecular formula C13H10N2O2S B119590 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 143141-23-5

1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B119590
M. Wt: 258.3 g/mol
InChI Key: KEPQQULYWDIKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855205B2

Procedure details

Benzenesulfonyl chloride (1b) (98.7 g) was added dropwise into a solution of 7-azaindole (1a) (60.0 g) and triethylamine (56.6 g) in DCM (500 mL) at 0° C. The mixture was warmed to rt and stirred for 2 days to produce a white crystalline product. The white crystals were filtered off and the solution was washed with a saturated aqueous NaHCO3 solution and brine, then dried over MgSO4 and concentrated. The residue was recrystallized in ethyl acetate (200 mL) to provide N-phenylsulfonyl-7-azaindole (1c) (121.31 g, 94%) as white crystals. 1H NMR (400 MHz, CDCl3) δ 8.43 (d, J=4.8 Hz, 1H), 8.18 (d, J=8.0 Hz, 2H), 7.85 (d, J=8.0 Hz, 1H), 7.73 (d, J=4.8 Hz, 1H), 7.57 (t, J=7.6 Hz, 1H), 7.48 (t, J=7.6 HZ, 2H), 7.15 (dd, J=8.0 Hz, 4.8 Hz, 1H), 6.58 (d, J=4.8 Hz, 1H).
Quantity
98.7 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[CH:13]=[CH:12]1.C(N(CC)CC)C>C(Cl)Cl>[C:1]1([S:7]([N:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][N:18]=3)[CH:13]=[CH:12]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
98.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
60 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
56.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white crystalline product
FILTRATION
Type
FILTRATION
Details
The white crystals were filtered off
WASH
Type
WASH
Details
the solution was washed with a saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in ethyl acetate (200 mL)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC=CN=C12
Measurements
Type Value Analysis
AMOUNT: MASS 121.31 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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